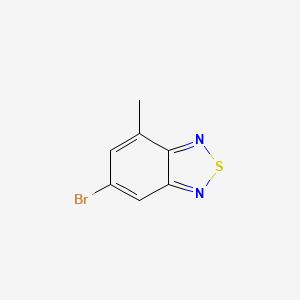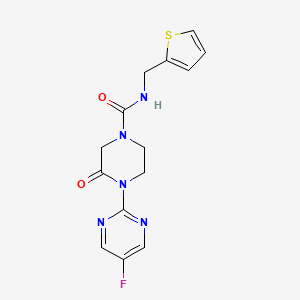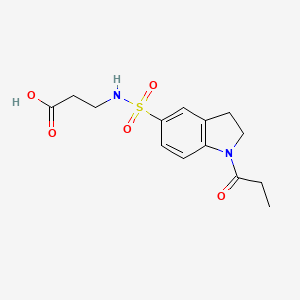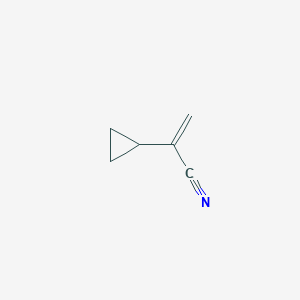
6-Bromo-4-methyl-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-4-methyl-2,1,3-benzothiadiazole” is a chemical compound with the molecular formula C8H6BrNS . It is a derivative of benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole .
Molecular Structure Analysis
The molecular structure of “6-Bromo-4-methyl-2,1,3-benzothiadiazole” can be represented by the SMILES stringBrc1cccc2nsnc12 . This indicates that the molecule consists of a benzothiadiazole ring with a bromine atom attached at the 6th position and a methyl group at the 4th position .
Scientific Research Applications
Organic Electronics and Optoelectronics
“6-Bromo-4-methyl-2,1,3-benzothiadiazole” (referred to as BMBT) is a promising building block for organic semiconductors. Its electron-deficient nature and π-conjugated structure make it suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Researchers have synthesized BMBT-based materials to enhance charge transport, improve energy conversion efficiency, and achieve high-performance optoelectronic devices .
Medicinal Chemistry and Drug Discovery
BMBT derivatives exhibit interesting biological activities. Researchers have explored their potential as antiviral, antibacterial, and antitumor agents. The bromine substitution enhances their bioactivity by influencing interactions with biological targets. For instance, BMBT analogs have been investigated for their inhibitory effects on specific enzymes or receptors, making them valuable candidates in drug discovery .
Materials Science: Polymer Synthesis
BMBT serves as a versatile monomer for polymer synthesis. When incorporated into conjugated polymers, it imparts desirable properties such as solubility, stability, and charge transport. These polymers find applications in organic solar cells, sensors, and flexible electronics. Researchers have designed BMBT-containing polymers with tunable bandgaps, allowing tailored absorption of light for efficient energy conversion .
Electrocatalysis and Energy Storage
BMBT-based materials have been explored as electrocatalysts for energy conversion reactions. Their unique electronic structure facilitates efficient charge transfer during oxygen reduction reactions (ORR) and hydrogen evolution reactions (HER). Additionally, BMBT derivatives have been integrated into supercapacitors and lithium-ion batteries to enhance energy storage performance .
Photophysical Studies and Fluorescent Probes
BMBT exhibits intriguing photophysical properties, including fluorescence. Researchers have utilized BMBT derivatives as fluorescent probes for detecting specific analytes or monitoring cellular processes. By modifying the substituents, they can fine-tune the emission wavelengths and tailor the probes for specific applications in bioimaging and environmental sensing .
Materials for Organic Photodetectors
BMBT-containing materials have been employed in organic photodetectors (OPDs). Their absorption in the visible and near-infrared regions allows efficient light harvesting. Researchers have optimized BMBT-based OPDs for applications such as light sensing, imaging, and communication systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-4-methyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDVBFCNMZBIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NSN=C12)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-2,1,3-benzothiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2595718.png)


![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2595724.png)
![1-{2-[4-Phenyl-5-(propan-2-yl)-1,3-oxazol-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2595725.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)




![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)
![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)
